(4E)-2-(2-fluorophenyl)-4-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one
Overview
Description
(4E)-2-(2-fluorophenyl)-4-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenoxyethoxy group, and an oxazole ring
Scientific Research Applications
(4E)-2-(2-fluorophenyl)-4-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-fluorophenyl)-4-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(2-fluorophenyl)-4-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of (4E)-2-(2-fluorophenyl)-4-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Shares the fluorophenyl group but differs in its overall structure and reactivity.
Dichloroaniline: Contains an aniline ring with chlorine substitutions, used in the production of dyes and herbicides.
Triple-bonded compounds: Such as acetylene, which involve different bonding and chemical properties.
Uniqueness
The uniqueness of (4E)-2-(2-fluorophenyl)-4-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one lies in its specific combination of functional groups and the oxazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4E)-2-(2-fluorophenyl)-4-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-oxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-17-7-2-5-12-23(17)30-14-13-29-19-9-6-8-18(15-19)16-22-25(28)31-24(27-22)20-10-3-4-11-21(20)26/h2-12,15-16H,13-14H2,1H3/b22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWCKVFBKFJKNG-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=CC=CC(=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.